molecular formula C11H12O2S B15327628 1-(4-(Methylthio)phenyl)butane-1,3-dione

1-(4-(Methylthio)phenyl)butane-1,3-dione

Cat. No.: B15327628
M. Wt: 208.28 g/mol
InChI Key: NXSPDZUATWHWKH-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)phenyl)butane-1,3-dione is an organic compound with the molecular formula C11H12O2S It is a derivative of butane-1,3-dione, where a methylthio group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylthio)phenyl)butane-1,3-dione typically involves the Friedel-Crafts acylation reaction. One common method is to react ethyl trifluoroacetate and ethyl acetate in the presence of a base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid to obtain 4,4,4-trifluoro-3-oxo butanoic acid. Finally, a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride yields this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)phenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylbutane-1,3-dione derivatives.

Scientific Research Applications

1-(4-(Methylthio)phenyl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)phenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Methylthio)phenyl)butane-1,3-dione is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)butane-1,3-dione

InChI

InChI=1S/C11H12O2S/c1-8(12)7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3

InChI Key

NXSPDZUATWHWKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)SC

Origin of Product

United States

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